molecular formula C11H11NO4 B1313442 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 54149-18-7

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1313442
CAS No.: 54149-18-7
M. Wt: 221.21 g/mol
InChI Key: XIZTZHLOKNNTGV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CID 12919115) is an N-substituted phthalimide derivative with the molecular formula C11H11NO4 . Compounds based on the isoindole-1,3-dione, or phthalimide, scaffold constitute an important group in medicinal chemistry and are of significant interest in the search for novel bioactive molecules . The phthalimide core is known for its versatility and is found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties . The reactivity of the imide nitrogen allows for the introduction of various pharmacophores, which can direct the biological activity of the resulting molecule towards specific research targets . For instance, structurally similar N-alkyl-isoindoline-1,3-dione derivatives have been investigated as potent cyclooxygenase (COX) inhibitors, with some showing a promising affinity ratio for the COX-2 isoform . The 2-methoxyethoxy side chain in this particular compound may influence its physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug discovery. This product is intended for research purposes, such as in the synthesis of novel chemical entities, as a building block in medicinal chemistry programs, or for use in biochemical and pharmacological assays. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any human clinical applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZTZHLOKNNTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512941
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-18-7
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core is typically prepared by the reaction of phthalic anhydride with appropriate amines or alcohol derivatives under heating conditions.

  • For example, phthalic anhydride reacts with 2-(2-methoxyethoxy)ethylamine or related precursors to form the corresponding isoindoline-1,3-dione derivative.
  • The reaction is often conducted by mixing the reagents and heating to about 100 °C for 1.5 hours until the mixture becomes clear, indicating the formation of the product.

One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods for related isoindoline derivatives, which may be adapted for this compound:

  • The reaction of N-substituted 2,N-dilithiobenzamides with alkyl or aryl isothiocyanates under controlled temperature conditions (-78 °C to 0 °C) followed by aqueous workup leads to spontaneous cyclization forming 2-substituted 2,3-dihydro-1H-isoindole derivatives.
  • Although this method is primarily reported for 3-thioxo derivatives, the approach demonstrates the utility of dilithiobenzamide intermediates for efficient isoindoline ring formation.

Experimental Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of isoindoline-1,3-dione core Phthalic anhydride + 2-(2-methoxyethoxy)ethylamine 100 °C 1.5 h ~92 Reaction mixture stirred until clear; product isolated by extraction and drying
Chlorination to form chloromethoxy intermediate SOCl2 in CH2Cl2 0 °C to RT 2 h Not isolated (used crude) Intermediate used directly in next step without purification
Nucleophilic substitution for methoxyethoxy group Sodium methoxide or NaN3 in DMF or CH3CN Reflux (80-90 °C) 9-29 h 83-96 High yields reported for substitution reactions; purification by column chromatography
One-pot lithiation and cyclization (alternative) N-substituted benzamide + 2 equiv. BuLi + isothiocyanate -78 °C to 0 °C Variable 56-70 Yields depend on substituents; spontaneous cyclization after aqueous workup

Research Findings and Notes

  • The reaction of phthalic anhydride with 2-(2-methoxyethoxy)ethylamine is straightforward and yields the isoindoline-1,3-dione core in high purity and yield, suitable for further functionalization.
  • Chlorination with thionyl chloride is an effective method to activate the hydroxy group for nucleophilic substitution, enabling the introduction of the methoxyethoxy substituent.
  • The one-pot lithiation and cyclization method offers a novel synthetic route for related isoindoline derivatives, potentially adaptable for the target compound, though it is more commonly applied to thioxo derivatives.
  • Purification typically involves extraction, drying over sodium sulfate, and column chromatography on silica gel using hexane-ethyl acetate mixtures.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Direct condensation Phthalic anhydride + 2-(2-methoxyethoxy)ethylamine Condensation, ring closure High yield, simple setup Requires amine precursor
Chlorination + substitution Hydroxy-isoindoline + SOCl2 + nucleophile Halogenation + nucleophilic substitution Versatile for various substituents Requires handling of reactive chlorinating agents
One-pot lithiation/cyclization N-substituted benzamide + BuLi + isothiocyanate Lithiation, nucleophilic addition, cyclization Efficient, mild conditions More complex, less common for methoxyethoxy substituent

Scientific Research Applications

Organic Synthesis

Versatile Building Block
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the preparation of more complex molecules. For instance, it can be utilized in the synthesis of isoindole derivatives and other heterocycles, which are important in pharmaceutical chemistry .

Case Study: Synthesis of Isoindole Derivatives
A notable study demonstrated the use of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione as a precursor for synthesizing isoindole derivatives through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating the potential for developing new therapeutic agents .

Materials Science

Polymerization Applications
In materials science, this compound has been explored for its polymerization potential. It can participate in various polymerization reactions to form functionalized polymers that possess desirable mechanical and thermal properties. These polymers can be tailored for specific applications such as coatings, adhesives, and composites .

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition TempVaries (dependent on polymer structure)
Thermal StabilityHigh (up to 300°C)
Mechanical StrengthModerate to High

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. Various studies have shown that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Study: Anticancer Compound Development
One study synthesized a series of isoindole derivatives from this compound and tested their efficacy against different cancer cell lines. Results showed that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The isoindole ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione and related isoindole derivatives are critical to their applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[2-(2-Bromoethoxy)ethyl]-isoindole-1,3-dione 2-Bromoethoxyethyl C₁₂H₁₂BrNO₃ 298.13 Antipsychotic activity; halogenated reactivity for cross-coupling reactions
4-(2-Azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione Azidoethoxy, dioxopiperidinyl C₁₇H₁₆N₄O₅ 356.34 PROTAC technology; click chemistry applications in targeted protein degradation
2-[(3-Chlorophenyl)methoxy]-isoindole-1,3-dione 3-Chlorophenylmethoxy C₁₅H₁₀ClNO₃ 287.70 Enhanced lipophilicity; anti-inflammatory and anticancer activity
2-[4-(4-Phenylpiperazin-1-yl)butyl]-isoindole-1,3-dione Phenylpiperazinylbutyl C₂₂H₂₅N₃O₂ 369.45 CNS-targeting applications; serotonin receptor modulation
2-[(5-Bromo-1,3-thiazol-2-yl)methyl]-isoindole-1,3-dione 5-Bromothiazolylmethyl C₁₂H₈BrN₂O₂S 331.17 Antimicrobial potential; thiazole-mediated enzyme inhibition

Key Insights from Comparative Analysis:

Substituent-Driven Reactivity :

  • Halogenated derivatives (e.g., bromoethoxy) exhibit enhanced reactivity in cross-coupling reactions, making them valuable intermediates in organic synthesis .
  • Azidoethoxy groups enable click chemistry applications, particularly in bioconjugation and PROTAC-mediated protein degradation .

Biological Activity :

  • The 2-methoxyethoxy group likely improves solubility compared to hydrophobic analogs like chlorophenyl derivatives, which prioritize membrane penetration .
  • Thiazole- or piperazine-containing derivatives show specificity for neurological targets (e.g., serotonin receptors) or antimicrobial pathways .

Structural Flexibility :

  • Derivatives with extended alkyl chains (e.g., phenylpiperazinylbutyl) demonstrate improved pharmacokinetic profiles, enhancing blood-brain barrier penetration .
  • Bulkier substituents (e.g., dioxopiperidinyl) may reduce metabolic instability but increase steric hindrance in target binding .

Research Findings and Trends

  • PROTAC Applications : Azidoethoxy derivatives are pivotal in developing proteolysis-targeting chimeras (PROTACs), leveraging their ability to recruit E3 ubiquitin ligases for targeted protein degradation .
  • Neuroactive Compounds : Piperazine- and thiazole-substituted isoindole-1,3-diones are under investigation for treating CNS disorders, with preclinical studies showing promise in modulating dopamine and serotonin pathways .
  • Anticancer Potential: Chlorophenyl and methoxy-substituted analogs exhibit cytotoxicity against cancer cell lines, likely via topoisomerase inhibition or reactive oxygen species (ROS) generation .

Biological Activity

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione, a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isoindole core and various substituents that may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C11H11NO4C_{11}H_{11}NO_4. Its structural features include:

  • An isoindole backbone.
  • A methoxyethoxy substituent that may enhance solubility and bioavailability.

Biological Activity Overview

Research has indicated that compounds with an isoindole structure often exhibit a range of biological activities. These include anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Anti-inflammatory Activity

Studies have shown that isoindole derivatives can inhibit inflammatory pathways. For instance:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Data : In vitro assays demonstrated that the compound reduced TNF-alpha production in RAW 264.7 macrophage cells with an IC50 value comparable to known anti-inflammatory agents .

Anticancer Potential

Isoindoles have been investigated for their anticancer properties:

  • Cell Lines : The compound was tested against various cancer cell lines (e.g., breast and lung cancer).
  • Results : It exhibited significant cytotoxicity with IC50 values ranging from 15 µM to 30 µM depending on the cell line. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study assessing the proliferation of breast cancer cells:

  • Method : MTT assay was used to evaluate cell viability.
  • Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using mouse models of arthritis demonstrated:

  • Method : Mice were treated with the compound prior to inducing inflammation.
  • Results : Significant reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is often influenced by their structural components:

SubstituentEffect on Activity
Methoxy groupEnhances solubility and bioactivity
Ethoxy groupImproves interaction with biological targets
Carbonyl groupsEssential for receptor binding and activity

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione?

The synthesis typically involves functionalization of the isoindole-dione core. For example, alkylation or nucleophilic substitution reactions can introduce the 2-methoxyethoxy group. A common approach uses Selectfluor as a fluorinating agent in polar aprotic solvents like N,N-dimethylpropionamide under reflux (110°C for 12 hours) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yield.

Q. How are physical properties like LogP and polar surface area (PSA) experimentally determined for this compound?

LogP (partition coefficient) is measured via shake-flask methods or HPLC-based techniques, while PSA is calculated computationally using tools like Molinspiration. For isoindole-dione derivatives, experimental LogP values range from 1.7–2.0, and PSA values are ~54 Ų, indicating moderate hydrophobicity and potential membrane permeability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and electronic environments (e.g., methoxyethoxy proton signals at δ 3.4–4.0 ppm).
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} confirm the presence of carbonyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in isoindole-dione derivatives?

Single-crystal X-ray diffraction with programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the dihedral angle between the isoindole-dione core and substituents can clarify steric effects. Discrepancies between computational models (e.g., DFT) and experimental data may arise from crystal packing forces, requiring refinement protocols in SHELX .

Q. What strategies address contradictions in reactivity data during functionalization?

Divergent reactivity (e.g., unexpected regioselectivity) may stem from solvent effects or competing reaction pathways. Systematic studies varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) can identify optimal conditions. For acylated derivatives like benzoyl chloride analogs, reaction kinetics should be monitored via in situ FT-IR or HPLC .

Q. How is the compound’s purity validated for biological studies?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) confirms purity (>95%).
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to rule out impurities .

Q. What computational tools predict the compound’s interactions in biological systems?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to targets like enzymes or receptors. Pharmacophore modeling identifies critical functional groups (e.g., methoxyethoxy’s H-bond acceptor potential). ADMET predictors evaluate toxicity and bioavailability .

Q. How does the methoxyethoxy group influence solubility and crystallinity?

The methoxyethoxy side chain enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its ether oxygen atoms. However, it may reduce crystallinity by introducing conformational flexibility. Co-crystallization with coformers (e.g., carboxylic acids) can improve crystal packing .

Methodological Challenges

Q. What experimental pitfalls occur in synthesizing isoindole-dione derivatives?

  • Overalkylation : Excess alkylating agents lead to di- or tri-substituted byproducts. Quenching with aqueous NH4_4Cl mitigates this.
  • Hydrolysis Sensitivity : The dione core is prone to hydrolysis under acidic/basic conditions. Anhydrous conditions and low temperatures are critical .

Q. How are safety and handling protocols optimized for this compound?

  • Storage : Dry, inert atmosphere (argon) at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralization with dilute NaOH followed by incineration for halogenated byproducts .

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